

Octadecyltrichlorosilane (CAS 112-04-9): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Octadecyltrichlorosilane

Cat. No.: B089594

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For Researchers, Scientists, and Drug Development Professionals

Octadecyltrichlorosilane (OTS), with the CAS number 112-04-9, is a long-chain organosilane compound extensively utilized in surface science, nanotechnology, and materials science. Its ability to form highly ordered, self-assembled monolayers (SAMs) on various hydroxylated substrates makes it a critical component in applications ranging from microelectronics to biomedical devices. This technical guide provides an in-depth overview of the core properties, experimental protocols, and key characteristics of OTS.

Core Physicochemical and Safety Properties

Octadecyltrichlorosilane is a colorless liquid with a pungent odor.^{[1][2]} It is a reactive chemical that requires careful handling due to its corrosive nature and vigorous reaction with water.^{[1][3]}

Table 1: Physicochemical Properties of **Octadecyltrichlorosilane**

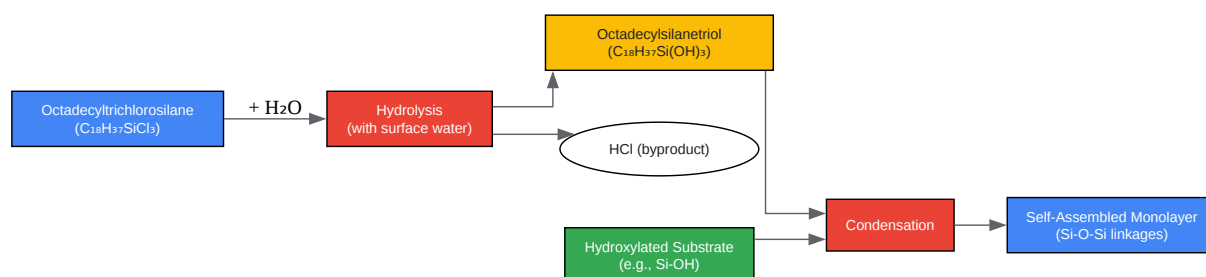
Property	Value
CAS Number	112-04-9
Molecular Formula	C ₁₈ H ₃₇ Cl ₃ Si[2]
Molecular Weight	387.99 g/mol [1][2]
Appearance	Colorless liquid[1][4]
Odor	Pungent[1][2]
Boiling Point	380 °C[2]
Melting Point	Approximately 20 °C[2]
Density	0.984 g/cm ³ at 25 °C[2]
Refractive Index	1.4602 at 20 °C[2]
Vapor Pressure	9.92 x 10 ⁻⁶ mmHg[2]
Solubility	Soluble in non-polar organic solvents like benzene, ethyl ether, heptane, and perchloroethylene.[2][5]
Water Solubility	Decomposes violently.[1][6]

Table 2: Safety and Hazard Information for **Octadecyltrichlorosilane**

Hazard Category	Description
GHS Pictograms	Corrosion
GHS Signal Word	Danger[7]
Hazard Statements	H314: Causes severe skin burns and eye damage.[7]
Reactivity	Reacts violently with water, steam, or moist air to produce heat and toxic, corrosive fumes of hydrogen chloride (HCl).[1][2] May also produce flammable hydrogen gas.[1]
Incompatibilities	Strong acids, strong bases, strong oxidizing agents, alcohols, and acetone.[1][6]
Storage	Store in a cool, dry, well-ventilated area in a tightly closed container.[8] Keep container dry.[6]
Personal Protective Equipment	Wear suitable protective clothing, gloves, and eye/face protection.[6][7]

Formation of Self-Assembled Monolayers (SAMs)

The primary application of OTS is the formation of robust and highly ordered self-assembled monolayers on hydroxyl-terminated surfaces, such as silicon wafers with a native oxide layer, glass, and mica.[9] This process relies on the hydrolysis of the trichlorosilyl headgroup in the presence of a thin layer of surface-adsorbed water, followed by a condensation reaction with the surface hydroxyl groups and lateral cross-linking with adjacent molecules.[10]



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Caption: Signaling pathway of OTS self-assembled monolayer formation.

Experimental Protocols

Detailed methodologies are crucial for achieving high-quality, reproducible OTS SAMs. The following protocols outline standard procedures for substrate preparation and monolayer deposition.

Protocol 1: Substrate Cleaning - Solvent Degreasing

This protocol is a preliminary step to remove gross organic contamination.

- Place the silicon wafer or glass slide in a beaker.
- Add acetone to fully immerse the substrate.
- Sonicate for 10-15 minutes.
- Decant the acetone and replace it with fresh acetone for a second 10-15 minute sonication.
- Repeat the process with isopropyl alcohol or methanol for 10-15 minutes.[\[11\]](#)[\[12\]](#)
- Rinse the substrate thoroughly with deionized (DI) water.
- Dry the substrate under a stream of high-purity nitrogen gas.

Protocol 2: Substrate Cleaning - RCA-1 (SC-1) Treatment

The RCA-1 clean is highly effective at removing organic residues and creating a hydrophilic surface.^[13]

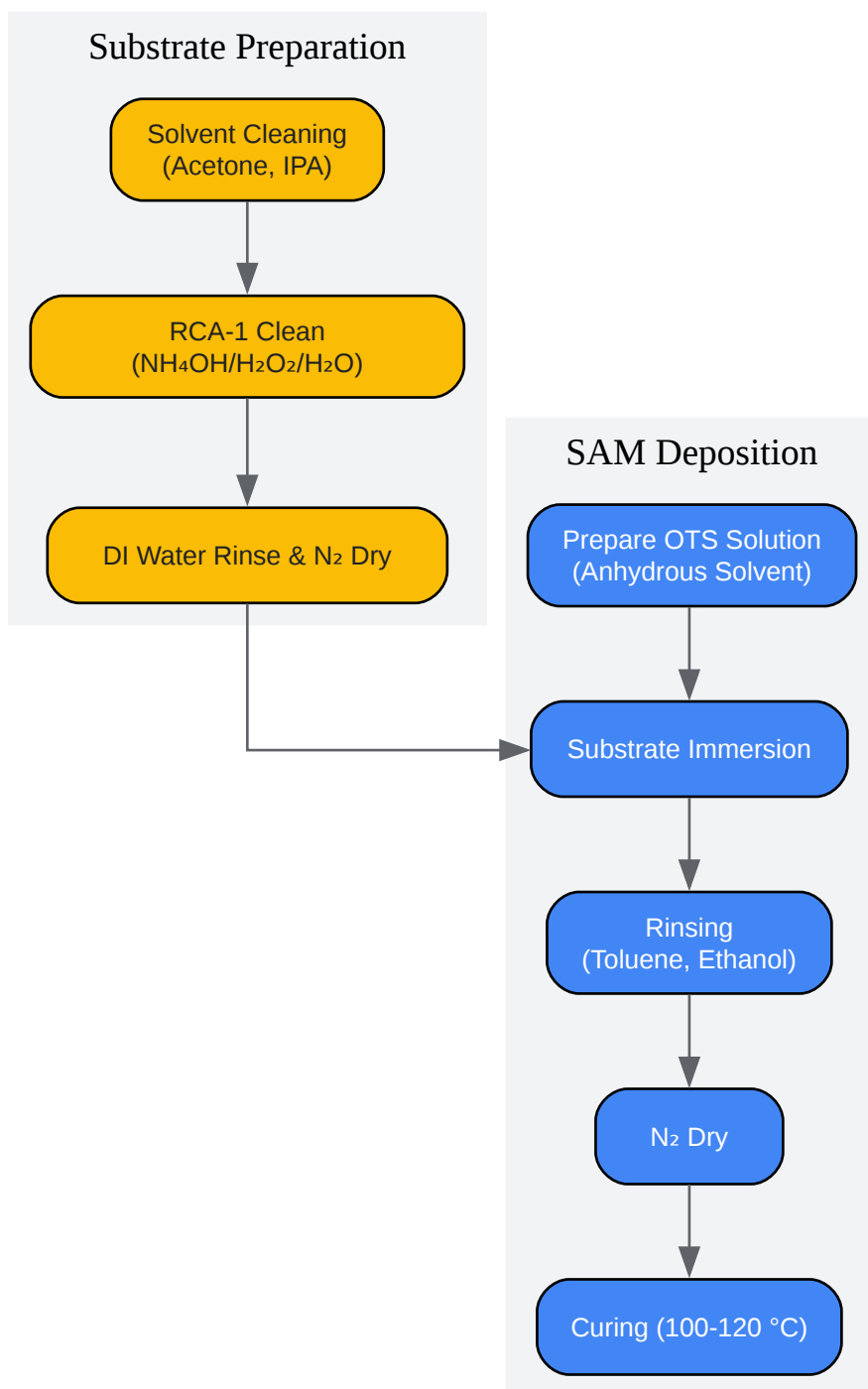
- Prepare the RCA-1 solution in a clean glass beaker by mixing 5 parts DI water, 1 part 27% ammonium hydroxide (NH_4OH), and 1 part 30% hydrogen peroxide (H_2O_2). Caution: This mixture is caustic and should be handled with extreme care in a fume hood.
- Heat the solution to 70-80 °C on a hot plate.^[11]
- Immerse the solvent-cleaned substrate in the hot RCA-1 solution for 10-15 minutes.^[11]
- Remove the substrate and rinse extensively with DI water.
- Dry the substrate under a stream of high-purity nitrogen gas. The surface should be hydrophilic at this stage.

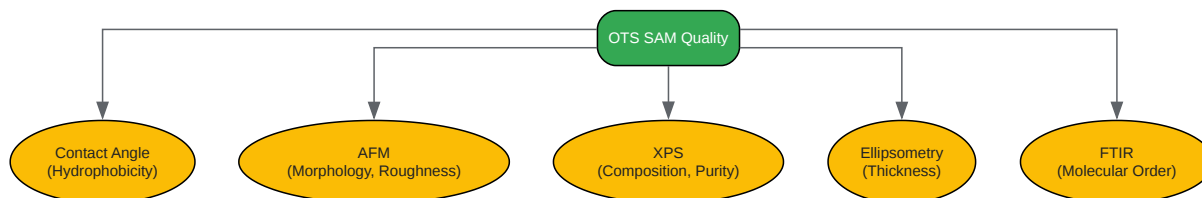
Protocol 3: OTS Self-Assembled Monolayer Deposition (Solution Phase)

This is the most common method for forming OTS SAMs.

- Prepare a 1-5 mM solution of OTS in an anhydrous solvent such as toluene or hexane in a glovebox or under an inert atmosphere to minimize exposure to atmospheric moisture.^[10]
- Place the clean, dry, and hydroxylated substrate in the OTS solution.
- Allow the self-assembly process to proceed for 15 minutes to 2 hours.^[14] The reaction time can influence the quality and completeness of the monolayer.^[2]
- Remove the substrate from the solution and rinse with fresh anhydrous solvent (e.g., toluene) to remove any physisorbed molecules.
- Rinse with a polar solvent like ethanol or isopropanol.
- Dry the substrate under a stream of high-purity nitrogen gas.

- (Optional but recommended) Cure the SAM by baking at 100-120 °C for 1 hour to promote further cross-linking and remove residual solvent.





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